molecular formula C15H11N3OS B3058519 N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 89879-91-4

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B3058519
CAS No.: 89879-91-4
M. Wt: 281.3 g/mol
InChI Key: GTDMFRRHQCBHSC-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the Abl protein kinase, showing selective activity against the Bcr-Abl positive K562 cell line . This suggests that this compound may play a role in biochemical reactions involving these proteins.

Cellular Effects

The effects of this compound on cells have been studied in various contexts. For example, it has been found to exhibit cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . It influences cell function by inhibiting the activity of specific enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. For instance, it has been found to inhibit the Abl protein kinase, which plays a crucial role in cell differentiation, division, and adhesion . This inhibition can lead to changes in gene expression and cellular functions .

Metabolic Pathways

Given its biochemical properties and interactions with enzymes such as the Abl protein kinase , it is likely that it may be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiadiazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 1,3,4-thiadiazole derivatives with various substituents

Uniqueness

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide stands out due to its unique combination of a phenyl group and a benzamide moiety, which contributes to its distinct biological activities and chemical properties. Compared to other thiadiazole derivatives, it may exhibit enhanced stability, solubility, and bioavailability, making it a more attractive candidate for various applications .

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-13(11-7-3-1-4-8-11)16-15-17-14(20-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDMFRRHQCBHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357366
Record name Benzamide, N-(5-phenyl-1,2,4-thiadiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89879-91-4
Record name Benzamide, N-(5-phenyl-1,2,4-thiadiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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